8-(2-methylphenyl)-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
8-(2-methylphenyl)-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a heterocyclic compound that belongs to the class of thiadiazines. This compound is characterized by its unique structure, which includes a pyrido[2,1-b][1,3,5]thiadiazine core fused with a phenyl and a 2-methylphenyl group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 8-(2-methylphenyl)-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can be achieved through several synthetic routes. One common method involves the Mannich reaction, which is a multicomponent reaction involving aldehydes, cyanothioacetamide, formaldehyde, and primary amines . This reaction proceeds through successive steps, leading to the formation of the desired thiadiazine derivative. The reaction conditions typically include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the product.
Chemical Reactions Analysis
8-(2-methylphenyl)-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions can be carried out using halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups attached to the thiadiazine core .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a synthetic intermediate for the preparation of other heterocyclic compounds. In biology and medicine, it has been investigated for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The compound’s ability to interact with various biological targets makes it a promising candidate for drug development. Additionally, it has applications in the industrial sector, where it is used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 8-(2-methylphenyl)-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, which play crucial roles in various physiological processes . By inhibiting these enzymes, the compound can exert its pharmacological effects, including anti-inflammatory and antimicrobial activities. The exact molecular pathways involved in these effects are still under investigation, but they likely involve the modulation of signaling pathways and gene expression .
Comparison with Similar Compounds
When compared to other similar compounds, 8-(2-methylphenyl)-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile stands out due to its unique combination of functional groups and its diverse range of biological activities. Similar compounds include other thiadiazine derivatives, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and pyrimido[4,3-b][1,3,5]thiadiazines . These compounds share a similar core structure but differ in the specific substituents attached to the thiadiazine ring. The unique properties of this compound make it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H19N3OS |
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Molecular Weight |
361.5 g/mol |
IUPAC Name |
8-(2-methylphenyl)-6-oxo-3-phenyl-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C21H19N3OS/c1-15-7-5-6-10-17(15)18-11-20(25)24-13-23(16-8-3-2-4-9-16)14-26-21(24)19(18)12-22/h2-10,18H,11,13-14H2,1H3 |
InChI Key |
KQXHGOKYFPJMDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=O)N3CN(CSC3=C2C#N)C4=CC=CC=C4 |
Origin of Product |
United States |
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